molecular formula C24H24ClF3N4O2 B11065679 octahydro-2H-quinolizin-1-ylmethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

octahydro-2H-quinolizin-1-ylmethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11065679
M. Wt: 492.9 g/mol
InChI Key: PMRMMWVUQKTXJX-UHFFFAOYSA-N
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Description

  • Octahydro-2H-quinolizin-1-ylmethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
    • The core structure is a pyrazolo[1,5-a]pyrimidine ring system.
    • It contains a quinolizine moiety (octahydro-2H-quinolizin-1-ylmethyl).
    • The substituents include a 4-chlorophenyl group and a trifluoromethyl group.
  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers likely use a combination of organic synthesis techniques to assemble the complex structure.
    • Industrial production methods would involve scaling up the most efficient synthetic route while ensuring safety, yield, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Given its complexity, octahydro-2H-quinolizin-1-ylmethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate could undergo various reactions:

        Oxidation: Perhaps oxidation of the quinolizine ring or the phenyl group.

        Reduction: Reduction of functional groups (e.g., carbonyl reduction).

        Substitution: Substitution reactions at various positions.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Exploring its pharmacological properties (e.g., potential drugs).

      Industry: Assessing its use in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. researchers would investigate its binding to specific receptors or enzymes to understand its effects.
  • Comparison with Similar Compounds

    • Similar compounds might include other pyrazolo[1,5-a]pyrimidines or quinolizine derivatives.
    • Highlighting its uniqueness would involve discussing its specific substituents and structural features.

    Properties

    Molecular Formula

    C24H24ClF3N4O2

    Molecular Weight

    492.9 g/mol

    IUPAC Name

    2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

    InChI

    InChI=1S/C24H24ClF3N4O2/c25-17-8-6-15(7-9-17)18-12-21(24(26,27)28)32-22(29-18)13-19(30-32)23(33)34-14-16-4-3-11-31-10-2-1-5-20(16)31/h6-9,12-13,16,20H,1-5,10-11,14H2

    InChI Key

    PMRMMWVUQKTXJX-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN2CCCC(C2C1)COC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F

    Origin of Product

    United States

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